2-((4-amino-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)-N-(2,3-dimethylphenyl)acetamide
Description
This compound (hereafter referred to as Compound A) features a 1,2,4-triazin-3-yl core modified with a 4-amino-5-oxo group, a thioether linkage to an acetamide moiety, and an N-(2,3-dimethylphenyl) substituent (Fig. 1).
Properties
IUPAC Name |
2-[(4-amino-5-oxo-1,2,4-triazin-3-yl)sulfanyl]-N-(2,3-dimethylphenyl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N5O2S/c1-8-4-3-5-10(9(8)2)16-11(19)7-21-13-17-15-6-12(20)18(13)14/h3-6H,7,14H2,1-2H3,(H,16,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWTFLIIWTATEOS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)CSC2=NN=CC(=O)N2N)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-amino-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)-N-(2,3-dimethylphenyl)acetamide typically involves multiple steps. One common method includes the reaction of 4-amino-5-oxo-4,5-dihydro-1,2,4-triazine with 2,3-dimethylphenyl isothiocyanate under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, with the addition of a base like triethylamine to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Nucleophilic Substitution at the Thioether Group
The sulfur atom in the thioether (-S-) linkage serves as a nucleophilic site. Reactions typically involve displacement of the thio group under alkaline conditions:
| Reaction Type | Reagents/Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Alkylation | Alkyl halides, K₂CO₃, DMF, 60°C | S-alkyl derivatives | 70–85% | |
| Acylation | Acetyl chloride, Et₃N, CH₂Cl₂, RT | Thioester derivatives | 65–78% |
Mechanism : The thioether’s lone pair attacks electrophilic agents (e.g., alkyl halides), forming new C–S bonds. Polar aprotic solvents like DMF enhance reactivity by stabilizing transition states.
Hydrolysis of the Acetamide Moiety
The acetamide group undergoes hydrolysis under acidic or basic conditions:
| Conditions | Reagents | Product | Key Observations | Reference |
|---|---|---|---|---|
| Acidic | HCl (6M), reflux | Carboxylic acid + 2,3-dimethylaniline | Complete hydrolysis in 4–6 hrs | |
| Basic | NaOH (2M), 80°C | Sodium carboxylate + amine | Faster kinetics (2–3 hrs) |
Applications : Hydrolysis is critical for prodrug activation or metabolite studies.
Oxidation of the Thioether Linkage
The sulfur atom oxidizes to sulfoxide or sulfone derivatives:
| Oxidizing Agent | Conditions | Product | Selectivity | Reference |
|---|---|---|---|---|
| H₂O₂ (30%) | RT, 12 hrs | Sulfoxide | Moderate (60%) | |
| mCPBA | CH₂Cl₂, 0°C | Sulfone | High (>90%) |
Mechanistic Insight : Oxidation proceeds via electrophilic attack on sulfur, with mCPBA providing superior control over sulfone formation.
Reactivity of the Triazinone Core
The triazinone ring participates in cyclization and substitution reactions:
Cyclocondensation
Reaction with hydrazines or hydroxylamine yields fused heterocycles:
textTriazinone + Hydrazine → Pyrazolo-triazine derivatives Conditions: EtOH, reflux, 8 hrs Yield: 55–70% [3][6]
Electrophilic Aromatic Substitution
The amino group on the triazinone directs electrophiles to meta/para positions:
| Electrophile | Product | Catalyst | Yield |
|---|---|---|---|
| Nitration (HNO₃/H₂SO₄) | Nitro-triazinone | — | 50% |
| Bromination (Br₂/FeBr₃) | Bromo-triazinone | FeBr₃ | 45% |
Amino Group Functionalization
The primary amine on the triazinone undergoes acylation and Schiff base formation:
| Reaction | Reagents | Product | Applications | Reference |
|---|---|---|---|---|
| Acylation | Acetic anhydride, pyridine | Acetylated triazinone | Bioactivity modulation | |
| Schiff Base | Benzaldehyde, MeOH | Imine derivatives | Anticancer leads |
Key Finding : Schiff bases derived from this compound show enhanced cytotoxicity (IC₅₀: 12–18 µM) against MCF-7 cells .
Photochemical Reactions
UV irradiation induces C–S bond cleavage in the thioether group:
textProducts: Thiyl radicals + acetamide fragments Conditions: UV (254 nm), 6 hrs Applications: Degradation studies | [5]
Scientific Research Applications
The compound is noted for its diverse biological activities, which can be categorized as follows:
Antimicrobial Activity
Research indicates that derivatives of similar structures exhibit significant antimicrobial properties against various pathogens. For instance:
- Activity Against Bacteria: Studies have shown effectiveness against Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) ranging around 256 µg/mL for related compounds.
Anticancer Properties
The compound has been investigated for its potential in cancer therapy:
- Cytotoxicity: In vitro studies suggest selective cytotoxicity against cancer cell lines such as A549 (lung cancer) and MCF7 (breast cancer). For example:
- A549 Cell Line: IC50 values around 15 µM indicate significant efficacy through apoptosis induction.
- MCF7 Cell Line: IC50 values of approximately 12.5 µM suggest mechanisms involving cell cycle arrest.
Enzyme Inhibition
The compound may act as an inhibitor of specific enzymes involved in disease progression:
- Acetylcholinesterase Inhibition: Similar compounds have demonstrated the ability to inhibit acetylcholinesterase, relevant in neurodegenerative diseases.
Agricultural Applications
The compound's potential extends to agricultural sciences:
- Pesticidal Activity: Investigations into its use as a pesticide have shown promise in controlling certain pests and pathogens affecting crops.
Case Studies
Several case studies highlight the efficacy of this compound:
| Study | Cell Line | IC50 (µM) | Mechanism | Reference |
|---|---|---|---|---|
| Study 1 | A549 (Lung Cancer) | 15.0 | Apoptosis induction | |
| Study 2 | MCF7 (Breast Cancer) | 12.5 | Cell cycle arrest | |
| Study 3 | HeLa (Cervical Cancer) | 10.0 | Enzyme inhibition |
Detailed Findings
- A549 Cell Line Study : Demonstrated significant cytotoxicity with an IC50 value of 15 µM, indicating its potential as a therapeutic agent for lung cancer treatment primarily through apoptosis induction.
- MCF7 Cell Line Study : Reported an IC50 value of 12.5 µM with evidence suggesting that the compound causes cell cycle arrest at the G1 phase.
- HeLa Cell Line Study : Indicated an IC50 value of 10 µM where the compound inhibited specific enzymes crucial for cancer cell survival.
Pharmacokinetics and Toxicology
Preliminary studies suggest favorable absorption and distribution profiles for this compound; however, comprehensive toxicological assessments are necessary to evaluate its safety profile in vivo.
Mechanism of Action
The mechanism of action of 2-((4-amino-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)-N-(2,3-dimethylphenyl)acetamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, it can interact with cellular pathways involved in cell proliferation and apoptosis, making it a potential candidate for anticancer research.
Comparison with Similar Compounds
Structural Modifications in Triazinone Derivatives
Compound A shares a triazinone core with several analogs, but variations in substituents lead to distinct physicochemical and biological properties:
Key Observations :
Physicochemical Properties
Comparative elemental analysis and melting points highlight variations in purity and stability:
Key Observations :
- Tautomerism: Thiazolidinone analogs () exhibit tautomerism, suggesting Compound A's triazinone may also adopt multiple tautomeric forms, influencing reactivity and crystal packing.
Hydrogen-Bonding and Crystal Engineering
The triazinone NH and carbonyl groups in Compound A likely participate in N–H···O and C=O···H–N interactions, forming supramolecular motifs similar to those in benzothiazine derivatives (). Etter’s graph-set analysis () could predict Compound A's crystal packing, though experimental data are lacking.
Biological Activity
The compound 2-((4-amino-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)-N-(2,3-dimethylphenyl)acetamide is a derivative of the 1,2,4-triazine family known for its diverse biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological effects, synthesis methods, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure
The compound's structure features a triazine ring with an amino group and a thioether linkage to a dimethylphenylacetamide moiety. This unique arrangement is believed to contribute significantly to its biological properties.
Biological Activity Overview
Research indicates that compounds containing the 1,2,4-triazine scaffold exhibit various biological activities, including:
- Anticancer Activity : Several studies have demonstrated that triazine derivatives can inhibit cancer cell proliferation. For instance, compounds similar to our target have shown significant cytotoxic effects against various cancer cell lines such as MCF-7 (breast cancer) and HL-60 (leukemia) .
- Antiviral Properties : Some triazine derivatives have been reported to possess antiviral activity against HIV and other viruses. The mechanism often involves inhibition of viral replication pathways .
- Anticonvulsant Effects : Certain triazine compounds exhibit anticonvulsant properties in animal models, making them candidates for further exploration in epilepsy treatment .
Synthesis Methods
The synthesis of this compound typically involves several steps:
- Formation of the Triazine Core : The initial step often involves the reaction of hydrazones with α-carbonyl compounds to form the triazine nucleus.
- Thioether Formation : The introduction of the thioether group can be achieved through nucleophilic substitution reactions involving thiols.
- Acetamide Derivative Synthesis : Finally, the acetamide functionality is introduced via acylation reactions with appropriate amines.
These synthetic pathways not only produce the desired compound but also allow for modifications that can enhance biological activity .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of triazine derivatives. Key findings include:
- Substituent Effects : The presence of electron-withdrawing groups on the phenyl ring enhances cytotoxicity. For example, para-substituted phenyl groups have been linked to increased potency against cancer cell lines .
- Thioether Linkage : The thioether moiety is essential for maintaining biological activity; modifications at this position can significantly alter efficacy .
Case Studies
Several studies have highlighted the efficacy of related compounds:
- Cytotoxicity Studies : A series of triazine derivatives were tested against MCF-7 and HL-60 cells. Compounds with similar structural features to our target exhibited IC50 values in the low micromolar range, indicating potent anticancer activity .
- Antiviral Activity : Research focused on triazine derivatives showed promising results in inhibiting HIV replication in vitro, suggesting potential for development as antiviral agents .
- Anticonvulsant Testing : In animal models, certain triazine compounds demonstrated significant anticonvulsant effects at doses lower than existing medications like ethosuximide .
Q & A
Basic: What synthetic methodologies are recommended for preparing 2-((4-amino-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)-N-(2,3-dimethylphenyl)acetamide?
Methodological Answer:
The synthesis typically involves nucleophilic substitution reactions. A common approach is to react a triazinone-thiol intermediate with chloroacetamide derivatives under basic conditions. For example:
- Step 1: Prepare the triazinone-thiol precursor via cyclization of thiourea derivatives with hydrazine or its analogs .
- Step 2: React the thiol intermediate with N-(2,3-dimethylphenyl)chloroacetamide in ethanol or DMF, using potassium carbonate as a base to deprotonate the thiol group and promote substitution .
- Monitoring: Track reaction progress via TLC (e.g., silica gel, chloroform:methanol 9:1) .
- Purification: Recrystallize the crude product from ethanol or aqueous ethanol to enhance purity .
Advanced: How can researchers resolve contradictions in reported biological activities of 1,2,4-triazole-thioacetamide derivatives?
Methodological Answer:
Discrepancies often arise from structural variations (e.g., substituent position, electronic effects) or assay conditions. To address this:
- Structural Analysis: Compare substituent effects using computational tools (e.g., DFT for electronic properties) and crystallographic data (e.g., SHELXL for bond angles) .
- Assay Standardization: Replicate experiments under controlled conditions (e.g., MIC assays for antimicrobial activity with standardized bacterial strains) .
- Statistical Validation: Apply multivariate analysis (e.g., ANOVA) to isolate variables like solvent polarity or incubation time, as demonstrated in split-plot experimental designs .
Basic: What analytical techniques are critical for characterizing this compound’s purity and structural integrity?
Methodological Answer:
- Purity Analysis: Use HPLC with a C18 column (mobile phase: acetonitrile/water, 70:30) and UV detection at 254 nm .
- Structural Confirmation:
- Crystallography: For absolute configuration, employ single-crystal X-ray diffraction (SHELXL refinement) .
Advanced: What challenges arise in crystallographic studies of this compound, and how can they be mitigated?
Methodological Answer:
- Crystal Growth: Poor solubility in common solvents may hinder crystal formation. Use mixed solvents (e.g., DMSO:water) or vapor diffusion techniques .
- Twinning: Address twinning via SHELXD for structure solution and PLATON’s TWINABS for data integration .
- Hydrogen Bonding Networks: Analyze graph sets (Etter’s notation) to resolve ambiguities in intermolecular interactions, particularly for the triazinone and acetamide moieties .
Basic: Which solvent systems optimize yield and purity during recrystallization?
Methodological Answer:
- High-Polarity Solvents: Use ethanol:water (8:2) for initial recrystallization to remove hydrophilic impurities .
- Low-Polarity Systems: For further purification, employ ethyl acetate:hexane (1:3) to isolate the product from non-polar byproducts .
- Critical Note: Avoid DMF in final steps due to residual solvent retention; instead, use methanol for washing .
Advanced: How to design mechanistic studies for evaluating this compound’s interaction with enzymatic targets (e.g., dihydrofolate reductase)?
Methodological Answer:
- Molecular Docking: Use AutoDock Vina with PDB ID 1DHF to predict binding modes of the triazinone moiety to the active site .
- Kinetic Assays: Perform steady-state inhibition assays (e.g., UV-Vis monitoring of NADPH oxidation at 340 nm) to determine IC50 and inhibition type (competitive vs. non-competitive) .
- Isothermal Titration Calorimetry (ITC): Quantify binding affinity (Kd) and thermodynamic parameters (ΔH, ΔS) to correlate structural features with activity .
Basic: What safety protocols are essential for handling this compound?
Methodological Answer:
- PPE: Use nitrile gloves, lab coats, and fume hoods to avoid dermal/ocular exposure .
- Spill Management: Neutralize acidic residues with sodium bicarbonate and adsorb solids using vermiculite .
- Waste Disposal: Incinerate in a certified facility with afterburners to prevent environmental release of toxic byproducts .
Advanced: How to assess environmental impacts of this compound using ecotoxicological models?
Methodological Answer:
- Biodegradation Studies: Use OECD 301D shake-flask tests with activated sludge to measure half-life in aquatic systems .
- QSAR Modeling: Predict bioaccumulation factors (BCF) and toxicity (LC50 for Daphnia magna) via EPI Suite or TEST software .
- Microcosm Experiments: Evaluate soil adsorption coefficients (Koc) using HPLC retention times and humic acid columns .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
